N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide
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Overview
Description
N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide is an organic compound with a complex structure. This compound features both aromatic and aliphatic sections, making it versatile in various chemical reactions and applications. Its unique structure allows it to interact with different molecular targets, rendering it useful in diverse fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of organic reactions. Typically, the synthesis begins with the preparation of 2-(methylsulfanyl)aniline. This intermediate is then reacted with a suitably protected ethanediamide derivative. The final step involves a coupling reaction with 4-phenyloxan-4-ylmethanol under controlled conditions such as temperature and pH to yield the target compound.
Industrial Production Methods: On an industrial scale, the synthesis of N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide involves optimized processes that ensure high yield and purity. This often includes continuous flow reactors and the use of catalysts to speed up the reactions. Quality control measures are essential to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings can be selectively reduced under specific conditions.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, particularly on the aromatic rings.
Common Reagents and Conditions: Reagents such as hydrogen peroxide or chromium trioxide are used for oxidation reactions. Reduction reactions might involve hydrogen gas over a palladium catalyst. Substitution reactions could use halogenating agents or nucleophiles like sodium hydroxide, depending on the desired transformation.
Major Products: Oxidation can yield sulfoxides or sulfones, which are often more reactive Reduction products might include partially hydrogenated aromatic rings
Scientific Research Applications
N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide finds extensive use in:
Chemistry: As an intermediate in organic synthesis, it's used to create more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials or as a catalyst in various reactions.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets. For example, the aromatic rings might interact with enzyme active sites, modulating their activity. The presence of the methylsulfanyl group can facilitate the formation of hydrogen bonds, influencing the compound's overall bioactivity. The detailed pathway often involves the modulation of metabolic or signaling pathways, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
N-[2-(methylsulfanyl)phenyl]-N'-methylethanediamide: Similar structure but lacks the 4-phenyloxan-4-yl group, resulting in different reactivity and applications.
N-[2-(ethylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide: The ethylsulfanyl group offers slightly altered properties.
N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-2-yl)methyl]ethanediamide: A positional isomer affecting its chemical behavior.
Uniqueness: N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide stands out due to its specific functional groups and their arrangement, which confer distinct chemical properties and applications. Its unique combination of aromatic and aliphatic sections allows it to participate in a wide range of chemical reactions, making it highly valuable for research and industrial purposes.
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-27-18-10-6-5-9-17(18)23-20(25)19(24)22-15-21(11-13-26-14-12-21)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGBXIGKMIKCEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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